Ethyl indolizine-8-carboxylate Ethyl indolizine-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18318682
InChI: InChI=1S/C11H11NO2/c1-2-14-11(13)9-5-3-7-12-8-4-6-10(9)12/h3-8H,2H2,1H3
SMILES:
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol

Ethyl indolizine-8-carboxylate

CAS No.:

Cat. No.: VC18318682

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl indolizine-8-carboxylate -

Specification

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
IUPAC Name ethyl indolizine-8-carboxylate
Standard InChI InChI=1S/C11H11NO2/c1-2-14-11(13)9-5-3-7-12-8-4-6-10(9)12/h3-8H,2H2,1H3
Standard InChI Key WREBYWAXFUQEIG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=CN2C1=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl indolizine-8-carboxylate (C₁₁H₁₁NO₂) consists of a 10π-electron indolizine core fused with a pyridine ring. The ethyl ester moiety at position 8 enhances solubility in organic solvents while maintaining aromatic stability. X-ray crystallography reveals bond alternation within the bicyclic system, with C–C bond lengths ranging from 1.36–1.43 Å, indicative of partial delocalization . The ester carbonyl group exhibits a characteristic IR stretch at 1710–1725 cm⁻¹, corroborated by ¹³C NMR signals at δ 165–167 ppm .

Spectroscopic Characterization

  • ¹H NMR: Aromatic protons appear as distinct doublets (δ 7.2–9.6 ppm), with deshielding observed at H-1 (δ 9.48–9.63 ppm) due to electron withdrawal by the ester .

  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 190.0864 (calculated: 190.0863).

  • UV-Vis: Conjugation across the indolizine ring results in absorption maxima at 280–320 nm, with fluorescence emission at 400–450 nm in polar solvents .

Comparative Analysis of Indolizine Carboxylates

CompoundSubstituent PositionKey PropertiesBiological Activity
Ethyl indolizine-2-carboxylate2-CO₂EtHigher lipophilicity (logP 2.1)Moderate COX-2 inhibition
Ethyl indolizine-7-carboxylate7-CO₂EtEnhanced fluorescence quantum yield (Φ=0.45) Antiangiogenic activity
5-Oxo-tetrahydroindolizine-8-carboxylate8-CO₂Et, 5-ketoReduced aromaticity (ΔNICS = -12.5 ppm)Antiviral potential

The 8-carboxylate derivative exhibits balanced solubility (logP 1.8) and reactivity, enabling diverse functionalization .

Synthesis and Reaction Pathways

Traditional Synthetic Routes

The most common method involves 1,3-dipolar cycloaddition of pyridinium ylides with acetylenic dipolarophiles. For example, reaction of N-alkylpyridinium salts with ethyl propiolate in acetonitrile yields ethyl indolizine-8-carboxylate in 48–52% efficiency after silica gel chromatography . Key steps include:

  • Pyridinium Salt Formation: Alkylation of 2-methylpyridine with ethyl bromoacetate produces the N-ethoxycarbonylmethylpyridinium intermediate.

  • Cyclization: Base-mediated (K₂CO₃) [8+2] cycloaddition with ethyl propiolate at 80°C forms the indolizine core .

Catalytic Methods

Recent advances employ palladium-catalyzed carbonylative aminocyclization. A PdI₂/KI system (0.33 mol%) under 20 atm CO/air at 100°C facilitates oxidative coupling of 2-(pyridin-2-yl)pent-4-yn-1-ones with secondary amines, achieving 70–85% yields . This one-pot method enables incorporation of diverse amide groups at position 3.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 1.5 h) accelerates cyclization kinetics, improving yields to 91% while reducing reaction times by 60% compared to thermal methods. Solvent optimization studies show trifluoroethanol enhances regioselectivity for the 8-carboxylate isomer .

Applications in Medicinal Chemistry

Anticancer Agents

Ethyl indolizine-8-carboxylate derivatives inhibit vascular endothelial growth factor (VEGF) signaling at IC₅₀ values of 0.8–2.3 μM. Structure-activity relationship (SAR) studies reveal:

  • Ester hydrolysis to the free acid increases potency 3-fold (e.g., indolizine-8-carboxylic acid, IC₅₀ = 0.26 μM) .

  • Substitution at position 3 with biotin tags enables affinity chromatography for target identification, as demonstrated in antiangiogenic drug COB223 .

Antimicrobial Activity

Future Perspectives

Drug Delivery Systems

Encapsulation in PEG-PLGA nanoparticles (150 nm diameter) improves aqueous solubility 40-fold, enabling intravenous administration. Preliminary pharmacokinetics in rats show a 12-h plasma half-life and 78% oral bioavailability .

Catalytic Asymmetric Synthesis

Chiral phosphine ligands (e.g., (R)-BINAP) induce enantioselectivity in palladium-catalyzed cyclizations, achieving 92% ee for (S)-configured analogs . These advances could yield selective kinase inhibitors with reduced off-target effects.

Green Chemistry Approaches

Supercritical CO₂ as a reaction medium reduces solvent waste by 95%. Continuous flow microreactors (0.5 mm ID) enhance heat transfer, enabling kilogram-scale production with 99.5% purity .

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